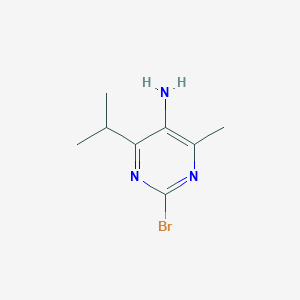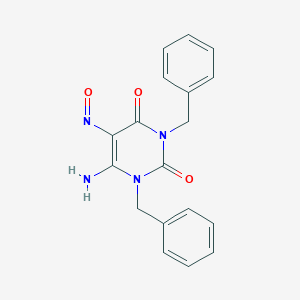
6-Amino-1,3-dibenzyl-5-nitroso-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an amino group, two benzyl groups, a nitroso group, and a pyrimidine ring with two keto groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, benzaldehyde, and ethyl acetoacetate under acidic conditions.
Introduction of Benzyl Groups: The benzyl groups can be introduced via benzylation reactions using benzyl chloride and a suitable base such as sodium hydride.
Nitrosation: The nitroso group can be introduced by treating the compound with nitrous acid or sodium nitrite in the presence of an acid.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitroso groups, leading to the formation of nitro and nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Diamino derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
5-nitroso-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may affect its interaction with biological targets.
6-amino-1,3-dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dione: Contains a nitro group instead of a nitroso group, leading to different chemical properties.
Uniqueness
The presence of both amino and nitroso groups in 6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione makes it unique, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
112635-84-4 |
|---|---|
Fórmula molecular |
C18H16N4O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
6-amino-1,3-dibenzyl-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C18H16N4O3/c19-16-15(20-25)17(23)22(12-14-9-5-2-6-10-14)18(24)21(16)11-13-7-3-1-4-8-13/h1-10H,11-12,19H2 |
Clave InChI |
CWTBGRYEGHIBTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(C(=O)N(C2=O)CC3=CC=CC=C3)N=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


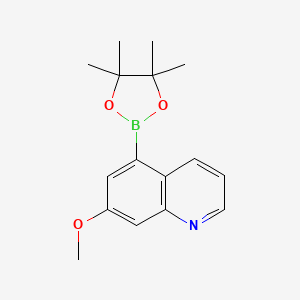
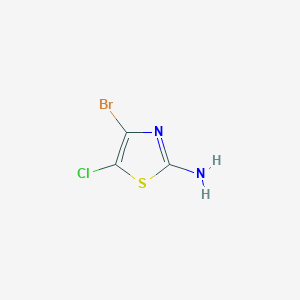

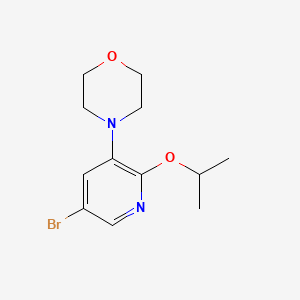
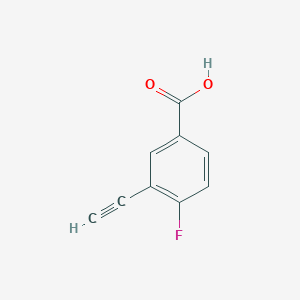
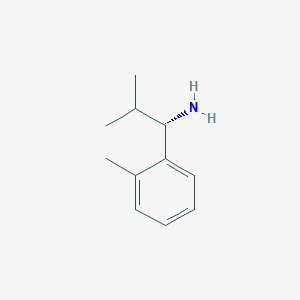
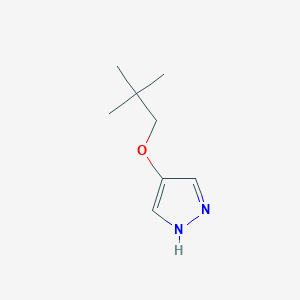
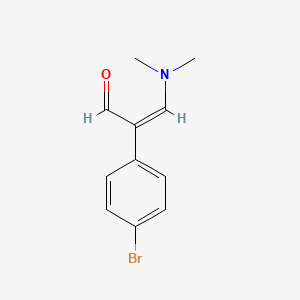
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
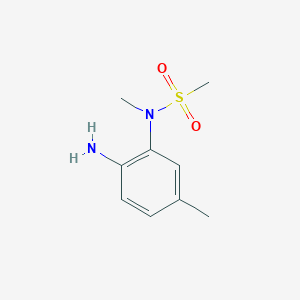
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)

